molecular formula C10H12ClNO5S B2844901 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate CAS No. 900014-78-0

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate

Cat. No.: B2844901
CAS No.: 900014-78-0
M. Wt: 293.72
InChI Key: DXVIKCKMZHRQQF-UHFFFAOYSA-N
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Description

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C10H12ClNO5S and a molecular weight of 293.72 g/mol . This compound is known for its unique chemical structure, which includes an acetyl group, a chlorophenyl group, and a dimethylsulfamate group. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

The synthesis of 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate involves several steps. One common method includes the reaction of 2-acetyl-5-chlorophenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

Scientific Research Applications

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylsulfamate group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

IUPAC Name

methyl 4-chloro-2-(dimethylsulfamoyloxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-6-7(11)4-5-8(9)10(13)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVIKCKMZHRQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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